![molecular formula C14H15N3O2 B11169347 3-(4-methoxyphenyl)-N-(pyrimidin-2-yl)propanamide](/img/structure/B11169347.png)
3-(4-methoxyphenyl)-N-(pyrimidin-2-yl)propanamide
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Overview
Description
3-(4-Methoxyphenyl)-N-(pyrimidin-2-yl)propanamide is an organic compound that features a methoxy-substituted phenyl group and a pyrimidinyl group connected through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-N-(pyrimidin-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrimidine-2-amine.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with pyrimidine-2-amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with propanoyl chloride under basic conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 3-(4-hydroxyphenyl)-N-(pyrimidin-2-yl)propanamide.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: 3-(4-hydroxyphenyl)-N-(pyrimidin-2-yl)propanamide.
Reduction: 3-(4-methoxyphenyl)-N-(pyrimidin-2-yl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-N-(pyrimidin-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Research: The compound is used in studies investigating its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(pyrimidin-2-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)-N-(pyrimidin-2-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-N-(pyridin-2-yl)propanamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness:
Methoxy Group: The presence of the methoxy group can influence the compound’s electronic properties and reactivity.
Pyrimidine Ring: The pyrimidine ring can enhance the compound’s ability to interact with biological targets, making it potentially more effective in medicinal applications.
Properties
Molecular Formula |
C14H15N3O2 |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-pyrimidin-2-ylpropanamide |
InChI |
InChI=1S/C14H15N3O2/c1-19-12-6-3-11(4-7-12)5-8-13(18)17-14-15-9-2-10-16-14/h2-4,6-7,9-10H,5,8H2,1H3,(H,15,16,17,18) |
InChI Key |
XHOQARMMZLSYIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
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